molecular formula C17H28N2O2S2 B2935901 N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide CAS No. 952984-13-3

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide

Cat. No.: B2935901
CAS No.: 952984-13-3
M. Wt: 356.54
InChI Key: OPHFYLNGPVAJNY-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.

    Sulfonamide Formation: The sulfonamide group is introduced through sulfonation reactions, typically using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the piperidine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted derivatives at the piperidine and thiophene rings.

Scientific Research Applications

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide: shares structural similarities with other piperidine and thiophene derivatives.

    Piperidine Derivatives: Compounds like piperidinone and spiropiperidines.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-sulfonamide.

Uniqueness

  • The combination of a piperidine ring, a cyclopentyl group, and a thiophene ring with a sulfonamide group makes this compound unique.
  • Its specific structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2S2/c1-2-16-7-8-17(22-16)23(20,21)18-13-14-9-11-19(12-10-14)15-5-3-4-6-15/h7-8,14-15,18H,2-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHFYLNGPVAJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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